molecular formula C14H15N3O3 B5552902 N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

Cat. No. B5552902
M. Wt: 273.29 g/mol
InChI Key: AYGZZURIIYBPEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide involves multiple steps, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate. These processes are meticulously designed to introduce various functional groups, ultimately leading to the target compound. For instance, aryloxy groups have been attached to the pyrimidine ring in related compounds through a five-step synthesis process, demonstrating the complexity and versatility of synthetic strategies in organic chemistry (Al-Sanea et al., 2020).

Molecular Structure Analysis

Understanding the molecular structure of N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide is crucial for elucidating its chemical behavior and potential applications. X-ray diffraction analysis provides detailed insights into the arrangement of atoms within the compound, revealing intermolecular interactions that influence its stability and reactivity. For compounds with similar structures, crystallographic studies have highlighted key structural features, such as hydrogen bonding patterns and molecular conformations, which are essential for their biological activity and material properties.

Chemical Reactions and Properties

N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide participates in various chemical reactions due to its functional groups. These reactions can modify the compound's structure, enabling the synthesis of derivatives with different properties. For example, the presence of the acetamide group allows for reactions such as acetylation and formylation, leading to a wide range of chemical behavior depending on the reaction conditions and reagents used (Farouk et al., 2021).

Scientific Research Applications

Metabolism and Bioequivalence

  • Acetaminophen Metabolism

    A study by Mrochek et al. (1974) detailed the metabolism of acetaminophen, revealing eight chromatographic peaks representing seven metabolites and the free drug itself, including 2-methoxyacetaminophen and its conjugates. This high-resolution anion-exchange separation provides insight into the complex metabolism pathway of acetaminophen, a compound related to N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide by its methoxyphenyl component (Mrochek et al., 1974).

  • Bioequivalence Study

    Annunziato and di Renzo (1993) conducted a bioequivalence study comparing tablet and capsule formulations of a nonsteroidal anti-inflammatory compound, highlighting the importance of understanding the pharmacokinetic parameters for ensuring the efficacy and safety of pharmaceutical formulations. This is relevant for compounds like N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide in developing effective and safe medication forms (Annunziato & di Renzo, 1993).

Medical Imaging Applications

  • PET Ligand Studies: A novel radioligand, 11C-N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]-acetamide (11C-DPA-713), binds to the translocator protein (TSPO) with high affinity, as reported by Endres et al. (2009). This compound, sharing the methoxyphenyl component with N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide, was examined in human subjects using PET, showcasing its potential for evaluating TSPO binding and neuroinflammation in clinical settings (Endres et al., 2009).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-6-7-15-14(16-10)20-9-13(18)17-11-4-3-5-12(8-11)19-2/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGZZURIIYBPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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